3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride (CAS 1713160-68-9): A Critical Building Block in Kinase Inhibitor Discovery
3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride (CAS 1713160-68-9): A Critical Building Block in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds has become a cornerstone of rational drug design. 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) exemplifies this paradigm. As a highly functionalized intermediate, it serves as a privileged building block in the synthesis of small-molecule protein kinase modulators, most notably Phosphoinositide 3-kinase (PI3K) inhibitors [1].
This technical guide provides an in-depth analysis of the compound’s physicochemical profile, the causality behind its synthetic methodology, and its critical role in targeted oncology and immunology workflows.
Physicochemical Profiling & Structural Rationale
The utility of this building block lies in its precise arrangement of functional groups, each serving a distinct mechanistic or synthetic purpose.
Quantitative Data Summary
| Property | Value |
| Compound Name | 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride |
| Salt CAS Number | 1713160-68-9 |
| Free Base CAS Number | 1219977-37-3 |
| Molecular Formula | C9H10BrClFNO |
| Molecular Weight | 282.54 g/mol |
| Core Architecture | sp3-rich azetidine ring ether-linked to a di-substituted halobenzene |
Structural Causality (The "Why")
-
The Azetidine Ring (sp3 Core): Compared to larger heterocycles (pyrrolidines, piperidines), the 4-membered azetidine ring offers superior conformational rigidity. This restricts the exit vector of the attached phenoxy group, reducing the entropic penalty upon binding to the tight ATP-binding pockets of kinases[2]. Furthermore, it lowers the overall lipophilicity (LogP) of the final Active Pharmaceutical Ingredient (API), enhancing aqueous solubility and metabolic stability.
-
The 4-Bromo Handle: This acts as a highly reactive, orthogonal site for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries by coupling various boronic acids to the core.
-
The 2-Fluoro Substitution: Fluorine modulation serves two purposes. Synthetically, its electron-withdrawing nature lowers the pKa of the parent phenol, increasing its nucleophilicity in the Mitsunobu reaction. Biologically, it blocks the ortho-position from Cytochrome P450-mediated oxidative metabolism, prolonging the half-life of the resulting drug.
Synthetic Methodology & Causality
The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine must be executed with strict chemoselectivity to preserve the delicate aryl bromide bond. The following self-validating protocol is adapted from established patent literature for PI3K modulator synthesis [1].
Step-by-Step Experimental Protocol
Step 1: Mitsunobu Etherification
-
Procedure: Charge a dry, argon-purged flask with 4-bromo-2-fluorophenol (1.0 eq, e.g., 5.23 mmol) and 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous THF (12 mL). Add tris(4-methoxyphenyl)phosphine (1.5 eq). Cool the mixture to 0 °C, then add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir at room temperature until TLC indicates complete consumption of the phenol. Purify via silica gel chromatography.
-
Causality: Why use tris(4-methoxyphenyl)phosphine instead of standard triphenylphosphine? The electron-donating methoxy groups make the phosphorus atom significantly more nucleophilic. This accelerates the attack on DIAD to form the betaine intermediate, which is critical for overcoming the steric hindrance of the secondary alcohol on the azetidine ring, thereby maximizing the yield [1].
Step 2: Chemoselective N-Deprotection
-
Procedure: Dissolve the isolated 1-benzhydryl-3-(4-bromo-2-fluorophenoxy)azetidine in anhydrous 1,2-dichloroethane (DCE). At 0 °C, add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq). Reflux the mixture for 3 hours. Concentrate the solvent in vacuo, redissolve the residue in methanol, and reflux for 1 hour. Concentrate to yield the crude free base.
-
Causality: Why avoid standard palladium-catalyzed hydrogenation (Pd/C, H2) to remove the benzhydryl group? Hydrogenation conditions would inevitably cause hydrodehalogenation, cleaving the critical 4-bromo handle required for downstream SAR exploration. The ACE-Cl method selectively forms a carbamate that undergoes methanolysis to yield the secondary amine, perfectly preserving the aryl bromide.
Step 3: Hydrochloride Salt Formation
-
Procedure: Dissolve the crude azetidine free base in a minimal volume of dry diethyl ether or ethyl acetate. Dropwise, add a solution of HCl in 1,4-dioxane (4.0 M, 1.1 eq) at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.
-
Causality: The free base of this azetidine is an unstable oil prone to oxidative degradation. Conversion to the hydrochloride salt yields a highly stable, crystalline solid. This ensures precise stoichiometric control and long-term shelf stability for downstream API manufacturing.
Figure 1: Synthetic workflow and downstream application of the azetidine building block.
Application in Drug Discovery: PI3K Modulators
Once synthesized, 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is deployed in the modular assembly of kinase inhibitors. The secondary amine of the azetidine is typically reacted via Nucleophilic Aromatic Substitution (SNAr) with a heterocyclic core (e.g., a purine, pyrimidine, or quinazoline). Following this, the 4-bromo group is subjected to Suzuki-Miyaura cross-coupling.
This specific sequence was heavily utilized by Rhizen Pharmaceuticals SA in the development of novel PI3K modulators for the treatment of solid tumors, leukemias, and inflammatory diseases (such as COPD and asthma) [1][2]. The ability to rapidly swap out boronic acids at the 4-bromo position allows researchers to fine-tune the inhibitor's potency, selectivity across PI3K isoforms (α, β, γ, δ), and pharmacokinetic properties.
Mechanistic Pathway: PI3K/AKT/mTOR Inhibition
The PI3K pathway is a critical intracellular signaling cascade that drives cell survival, proliferation, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers and autoimmune disorders. Small molecules derived from the azetidine building block act as ATP-competitive inhibitors, binding directly to the catalytic domain of PI3K and shutting down the downstream activation of AKT and mTOR.
Figure 2: PI3K/AKT/mTOR signaling pathway targeted by azetidine-derived kinase inhibitors.
Conclusion
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS 1713160-68-9) is far more than a simple chemical reagent; it is a rationally designed structural motif that solves specific physicochemical and synthetic challenges in drug discovery. By providing conformational restriction, metabolic shielding via fluorination, and a versatile cross-coupling handle, it enables the rapid generation of highly potent, selective kinase inhibitors. Understanding the causality behind its synthesis and application is essential for any application scientist or medicinal chemist working in modern targeted therapeutics.
References
- Nagarathnam, D., Vakkalanka, S. K. V. S., Muthuppalaniappan, M., Viswanadha, S., Babu, G., & Bhavar, P. K. (2012). Novel compounds as modulators of protein kinases (US Patent App. 13/464,587). U.S. Patent and Trademark Office.
- Rhizen Pharmaceuticals SA. (2012). Novel compounds as modulators of protein kinases (WIPO Patent No. WO2012151525A1). World Intellectual Property Organization.
